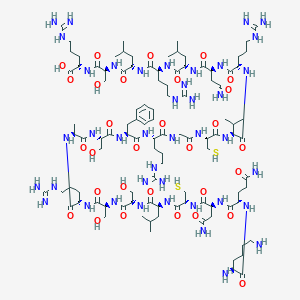
Ethyl-3-Hydroxy-4-Methoxy-Mandelat
Übersicht
Beschreibung
Ethyl 3-hydroxy-4-methoxy-mandelate is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involves regiospecific ring opening of a tetrahydrofuran derivative .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Ethyl-3-Hydroxy-4-Methoxy-Mandelat” ist eine chemische Verbindung mit der Summenformel C11H14O5 . Es wird aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Syntheseverfahren eingesetzt .
Enzymaktivität und Verbesserung der Enantioselektivität
Diese Verbindung ist an Studien beteiligt, die sich mit Enzymaktivität und Enantioselektivität befassen. Es kann möglicherweise die Aktivität bestimmter Enzyme verbessern und ihre Selektivität gegenüber bestimmten Substraten erhöhen.
Biomarker-Entdeckung
Die Untersuchung der Spiegel von “this compound” oder seinen Metaboliten in biologischen Proben kann zur Identifizierung potenzieller Biomarker für bestimmte Krankheiten beitragen. Dies könnte besonders nützlich im Bereich der medizinischen Diagnostik sein.
Arzneimittelentwicklung
Aufgrund seiner einzigartigen chemischen Struktur könnte “this compound” möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden . Seine Wechselwirkungen mit biologischen Systemen könnten untersucht werden, um seine potenziellen therapeutischen Wirkungen zu verstehen .
Materialwissenschaft
Im Bereich der Materialwissenschaft könnte “this compound” möglicherweise bei der Entwicklung neuer Materialien eingesetzt werden . Seine einzigartigen Eigenschaften könnten genutzt werden, um Materialien mit bestimmten Eigenschaften zu schaffen .
Chromatographie
“this compound” könnte möglicherweise in der Chromatographie eingesetzt werden, einer Labortechnik zur Trennung von Gemischen . Seine einzigartigen Eigenschaften könnten bei der Trennung komplexer Gemische in ihre Einzelkomponenten helfen .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGKWGQPSIRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502894 | |
| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91971-78-7 | |
| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxy-4-methoxy-mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)







